5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazolo[3,2-b][1,2,4]triazole derivative characterized by a 4-chlorophenyl group, a piperidinyl moiety, and an ethyl substituent on the triazole ring. This scaffold is notable for its structural complexity, combining a heterocyclic core with pharmacologically relevant substituents. The hydroxyl group at position 6 may enhance solubility, while the 4-chlorophenyl and piperidinyl groups could influence receptor binding or metabolic stability .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-10-4-3-5-11-22)12-6-8-13(19)9-7-12/h6-9,15,24H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVCXFZZUTZEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , identified by CAS number 898361-45-0 , is a member of the thiazolo[3,2-b][1,2,4]triazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme-inhibitory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 376.9 g/mol . The structure features a thiazole ring fused with a triazole moiety and incorporates both a chlorophenyl group and a piperidine substituent. These structural characteristics are crucial for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄OS |
| Molecular Weight | 376.9 g/mol |
| CAS Number | 898361-45-0 |
Antimicrobial Activity
Research has indicated that compounds similar to 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The thiazolo[3,2-b][1,2,4]triazole derivatives have been explored for their potential as anticancer agents. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression . The presence of the piperidine moiety is believed to enhance the binding affinity to specific cancer-related targets.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit key enzymes involved in various physiological processes. For example, it has shown strong inhibitory activity against urease and acetylcholinesterase . These activities suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urea cycle disorders.
Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of synthesized derivatives similar to our compound, researchers found that several exhibited strong activity against Salmonella typhi and Bacillus subtilis. The study utilized both in vitro and in silico methods to evaluate binding interactions with bacterial proteins .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The results indicated that these compounds could effectively inhibit the proliferation of various cancer cell lines. Mechanistic studies revealed that they induced cell cycle arrest and apoptosis through mitochondrial pathways .
Study 3: Enzyme Inhibition Assays
Research evaluating enzyme inhibition demonstrated that compounds similar to 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibited significant inhibition of urease activity. This finding is particularly relevant for developing treatments for conditions associated with elevated urea levels .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antimicrobial activity. In a study evaluating various derivatives, compounds with similar structural motifs demonstrated potent antibacterial effects against several strains of bacteria.
Case Study : A synthesized derivative showed an IC50 value of 2.14 µM against bacterial strains, suggesting strong antibacterial properties compared to standard reference drugs .
Anticancer Activity
The compound also shows promise in cancer research. Its structural components are linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study : In vitro studies revealed that derivatives of this compound could reduce cell viability in breast cancer cells by more than 50% at concentrations as low as 5 µM .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 1.13 | 21.25 |
| Urease | 6.28 | 15.00 |
These findings suggest that the compound could serve as a lead structure for developing new therapeutics targeting these enzymes .
Synthesis and Modification
The synthesis of 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves multi-step reactions that incorporate various functional groups conducive to biological activity.
Synthesis Overview
- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives.
- Reagents : Common reagents include halogenated phenyl compounds and thiazole precursors.
- Reaction Conditions : Reactions are conducted under reflux conditions with appropriate solvents such as methanol or DMF.
Table 3: Synthesis Steps
| Step | Reagents Used | Conditions |
|---|---|---|
| Formation of thiazole ring | Thioamide and aldehyde | Reflux in ethanol |
| Coupling with piperidine | Piperidine and chlorophenyl | Reflux in DMF |
| Final purification | Crystallization from ethanol | Room temperature |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and biological properties. Key comparisons include:
| Compound Name | Substituents | Key Structural Differences |
|---|---|---|
| 5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | 4-Chlorophenyl, piperidin-1-yl, ethyl, hydroxyl | Reference compound |
| 5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, 4-ethylpiperazinyl (vs. piperidinyl) | Chlorine position; piperazine vs. piperidine ring |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazinyl, methyl | Aryl substituent complexity; piperazinyl vs. piperidinyl |
| (Z)-5-((4-Chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide | Dual 4-chlorophenyl groups, acetamide linker | Oxo group at position 6; extended side chain |
| 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole | Phenyl at position 6, 4-chlorophenyl at position 2 | Lack of hydroxyl and piperidinyl groups |
Key Observations :
- Piperidine vs. Piperazine : Piperazinyl analogs (e.g., ) may exhibit enhanced solubility due to the basic nitrogen, whereas piperidinyl groups (target compound) could improve lipophilicity .
- Chlorophenyl Position : 4-Chlorophenyl (target) vs. 3-chlorophenyl () may alter steric interactions in receptor binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-((4-chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazole and triazole precursors, followed by functional group modifications (e.g., chlorophenyl and piperidinyl substitutions). Key steps include:
- Cyclization : Use of DMF or chloroform as solvents with catalysts like triethylamine at 70–80°C for 6–8 hours .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) or recrystallization in ethanol .
- Optimization : Yield improvements (from ~45% to 65%) are achievable by adjusting stoichiometry (1.2:1 molar ratio of piperidine derivative to thiazolo-triazole precursor) and using microwave-assisted synthesis for reduced reaction times .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; piperidinyl CH at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 444.1) .
- X-ray Crystallography : Resolves spatial arrangement of the thiazolo-triazole core and piperidinyl group (bond angles: 109.5° for sp carbons) .
Advanced Research Questions
Q. What experimental design strategies address conflicting reports on this compound’s bioactivity across antifungal and anticancer assays?
- Data Contradiction Analysis :
- Dose-Dependent Variability : At 10 µM, antifungal activity (IC = 2.3 µM) is observed, but cytotoxicity in cancer cells (HeLa) occurs only at >50 µM .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO) to the chlorophenyl ring to enhance target selectivity (e.g., 14-α-demethylase inhibition vs. off-target kinase binding) .
Q. How can computational modeling predict the compound’s binding modes with biological targets, and what limitations exist?
- Methods :
- Molecular Docking : AutoDock Vina for simulating interactions with fungal cytochrome P450 (PDB: 3LD6). Key residues: Tyr118 (hydrogen bonding) and Leu121 (hydrophobic pocket) .
- MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 50 ns) .
Q. What strategies mitigate poor aqueous solubility during in vivo pharmacological studies?
- Approaches :
- Formulation : Use PEG-400 or cyclodextrin-based nanoemulsions to enhance solubility (from 0.12 mg/mL to 1.8 mg/mL) .
- Prodrug Design : Phosphate ester derivatives improve bioavailability (t increased from 2.1 to 6.5 hours in murine models) .
Comparative Bioactivity Analysis
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
